
3,22-Dimethyl-1,2,23,24-tetradehydro-2,3,22,23-tetrahydrosqualene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,22-dimethyl-1,2,23,24-tetradehydro-2,3,22,23-tetrahydrosqualene is a triterpenoid obtained by methylation at positions 3 and 22 of squalene with concomitant double bond migration. It has a role as a metabolite. It derives from a squalene.
Scientific Research Applications
Structural and Molecular Analysis
Crystal Structure Studies : The crystal structure of related compounds like 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene has been determined using X-ray methods. These studies contribute to understanding the structural properties of complex organic compounds (Iwasaki & Akiba, 1984).
Molecular Structure and Conformation : Research on 1,2-Dimethyl[2.10]metacyclophan-1-enes and similar compounds provides insights into their conformational behavior, which can be relevant for understanding the structural properties of similar complex molecules (Akther et al., 2016).
Chemical Reactions and Synthesis
Synthesis and Reactions : Studies on compounds like 8,19-Dimethyl-tetraepoxy[22]annulen(2.1.2.1) focus on their synthesis and the reactions they undergo, which can be critical in understanding how to manipulate similar compounds for various applications (Märkl et al., 1998).
Polyene Pentacyclizations : Research on nonenzymic, biomimetic polyene pentacyclizations provides a methodological approach that could be applicable to similar complex organic compounds (Fish & Johnson, 1994).
Applications in Biochemistry and Material Science
Bi38 Oxocarboxylate Cages : The synthesis and structural characterization of Bi38 oxocarboxylate cages offer insights into the formation of complex molecular structures, potentially relevant to material science and biochemistry (Chandrasekhar et al., 2014).
Copolymerization Studies : The anionic copolymerization of compounds like 1,1-diphenylethylene could offer insights into the polymerization potential of similar complex molecules (Yuki et al., 1968).
properties
Molecular Formula |
C32H54 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,3,6,10,15,19,22,23-octamethyltetracosa-1,6,10,14,18,23-hexaene |
InChI |
InChI=1S/C32H54/c1-25(2)31(9)23-21-29(7)19-13-17-27(5)15-11-12-16-28(6)18-14-20-30(8)22-24-32(10)26(3)4/h15-16,19-20,31-32H,1,3,11-14,17-18,21-24H2,2,4-10H3/b27-15+,28-16+,29-19+,30-20+ |
InChI Key |
LYHFPFHWBXEUPX-AHFVBISTSA-N |
Isomeric SMILES |
CC(C(=C)C)CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC(C(=C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC(CCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C)C(=C)C)C)C)C(=C)C |
synonyms |
dimethylsqualene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



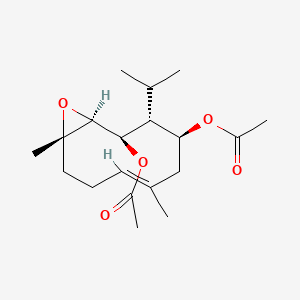
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)
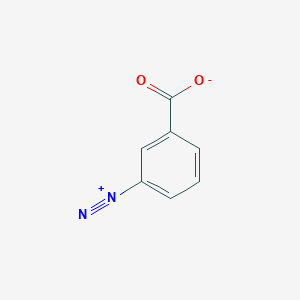
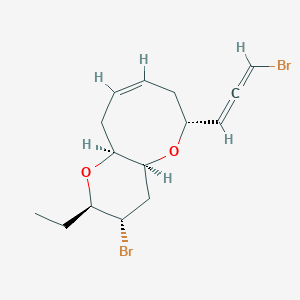



![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)
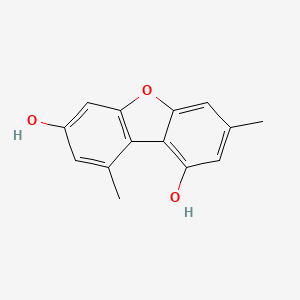
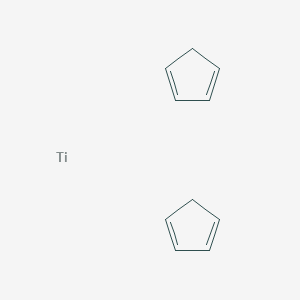
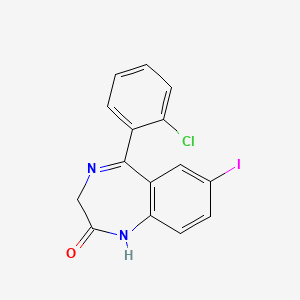
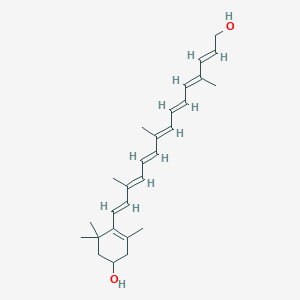
![(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B1253112.png)